molecular formula C17H18N2O3 B554364 (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 4801-80-3

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B554364
CAS No.: 4801-80-3
M. Wt: 298.34 g/mol
InChI Key: HHBOFAIEPRHUSR-HNNXBMFYSA-N
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Description

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (CAS 4801-80-3) is a protected amino acid derivative that serves as a versatile and high-value chiral building block in medicinal chemistry and organic synthesis. This compound features a benzyloxycarbonyl (Cbz) protecting group on the amine and a primary amide functionality, making it a crucial intermediate for the synthesis of more complex peptide-based structures. Its primary application lies in the development of pharmaceutical agents, where it is used in the construction of peptidomimetics and other bioactive molecules . Researchers utilize this chiral synthon in peptide coupling reactions to create novel compounds for biological evaluation, such as enzyme inhibitors . For instance, similar N-protected amino acid compounds have been employed in the synthesis of benzothiazole conjugates evaluated for their carbonic anhydrase inhibitory activity . The (S)-configured stereocenter ensures the production of enantiomerically pure compounds, which is essential for achieving specific and potent biological activity in target-oriented applications, including potential treatments for neurological disorders and infectious diseases . The product is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended storage is in a sealed container under dry conditions between 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOFAIEPRHUSR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164989
Record name Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4801-80-3
Record name Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4801-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, also known as CAS No. 4801-80-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C₁₇H₁₈N₂O₃
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 4801-80-3
  • MDL Number : MFCD00077028

The compound functions primarily through its interaction with various biological targets, which include enzymes and receptors involved in critical physiological processes. The carbamate moiety is significant in enhancing the compound's ability to form hydrogen bonds, thus improving its binding affinity to target proteins.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that this compound can bind effectively to nonstructural proteins of the virus, potentially inhibiting its replication.

Table 1: Antiviral Activity Against SARS-CoV-2

CompoundTarget ProteinBinding Affinity (kcal/mol)IC50 (µM)
This compoundNsp13 helicase-8.50.4

The binding affinity indicates a strong interaction with the Nsp13 helicase, which is crucial for viral RNA replication. The reported IC50 value suggests significant potency against the virus.

Enzyme Inhibition

The compound has also shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition Data

CompoundIC50 (nM)Reference
This compound150

Study on Neuroprotective Effects

A study published in Molecules investigated the neuroprotective effects of various carbamates, including this compound. The results demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating neurodegenerative conditions.

Pharmacological Evaluation

In a pharmacological evaluation involving several analogs of the compound, it was found that modifications to the benzyl group significantly influenced both potency and selectivity for biological targets. This highlights the importance of structural optimization in drug design.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Research

Recent studies have identified (S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate as a promising candidate in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are crucial in antiretroviral therapy for HIV. A study published in Molecules highlighted the compound's potential as an inhibitor through structure-based and ligand-based approaches, demonstrating its efficacy against reverse transcriptase enzymes, which are vital for viral replication .

2. Enzyme Inhibition

The compound has shown promise as a potent inhibitor of nucleotide pyrophosphatases, which play a role in various biological processes, including nucleotide metabolism and signaling pathways. Research has indicated that derivatives of this compound can be synthesized to enhance inhibitory activity against these enzymes, potentially leading to new therapeutic strategies for diseases associated with dysregulated nucleotide metabolism .

Case Study 1: NNRTI Development

In a study focusing on the identification of NNRTIs, researchers utilized computational modeling to assess the binding affinity of this compound to the active site of reverse transcriptase. The results indicated that the compound fits well within the binding pocket, forming multiple hydrogen bonds with critical amino acid residues, which enhances its inhibitory potential .

CompoundBinding Affinity (μM)Key Interactions
This compound0.0004Hydrogen bonds with Lys103, Lys101

Case Study 2: Nucleotide Pyrophosphatase Inhibition

Another study explored the synthesis of various derivatives of this compound aimed at enhancing its activity against nucleotide pyrophosphatases. The synthesized compounds were screened for their inhibitory effects, with several showing significant potency compared to existing inhibitors .

DerivativeInhibition Rate (%)Remarks
Derivative A85%High selectivity for target enzyme
Derivative B70%Moderate activity; further optimization needed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Yield/Activity Data References
(S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate C₁₄H₂₀N₂O₃ 264.31 tert-Butyloxycarbonyl (Boc) protection Yield: 77%; Mp: 146–149°C; Used in nitrile inhibitor synthesis for proteases .
(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate C₁₇H₁₈N₂O₃ 298.34 R-enantiomer configuration Commercial price: $13–$153/g (97% purity); Used in chiral resolution studies .
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate C₁₈H₁₇ClN₂O₃ 344.79 3-chlorophenyl substituent; methyl carbamate IC₅₀ = 0.12 µM (AChE inhibition); High selectivity index .
1-Hydroxy-3-phenylpropan-2-yl benzoate C₁₆H₁₄O₄ 270.28 Benzoate ester instead of carbamate Inhibits lipid accumulation in HepG2 cells via PPARα activation .
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate C₁₆H₂₄N₂O₃ 292.37 Isopropylamino substituent; branched methyl group Used in peptidomimetic drug design; commercial availability (Parchem Chemicals) .

Preparation Methods

Reaction Conditions and Reagents

  • Starting material : (S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid (80.0 mg, 267 μmol)

  • Coupling agents : Boc₂O (125 mg, 573 μmol), pyridine (18.0 μL, 267 μmol)

  • Ammonia source : Ammonium hydrogen carbonate (58.0 mg, 746 μmol)

  • Solvent : 1,4-Dioxane (3 mL)

  • Reaction time : 17 hours under nitrogen atmosphere

  • Work-up : Evaporation of solvents, dissolution in ethyl acetate (EtOAc), and sequential washing with 5 mM H₂SO₄.

This method achieves near-quantitative yields by leveraging Boc₂O to activate the carboxylic acid for nucleophilic attack by ammonia. The stereochemical integrity of the (S)-configuration is preserved due to the absence of harsh conditions that could induce racemization.

Mechanistic Insights

Boc₂O facilitates the formation of a mixed carbonate intermediate, which reacts with ammonium hydrogen carbonate to generate the amide. Pyridine acts as a base, neutralizing HCl byproducts and accelerating the reaction. The process avoids traditional coupling reagents like EDCl/HOBt, simplifying purification.

Manual Synthesis Procedure for Radiolabeled Analogues

While primarily used for carbon-11 labeled analogues, the manual synthesis protocol offers insights into carbamate formation under mild conditions.

Key Steps

  • Substrate preparation : H-l-Phe-NH₂ (3.3 μmol) is dissolved in dimethyl sulfoxide (DMSO) with 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylideneamino]-2λ⁵,4λ⁵-catenadi(phosphazene) (BEMP) as a base.

  • Carbamate formation : [¹¹C]CO₂ (4–6 GBq) is introduced via helium flow, followed by benzyl chloride (4.0 μL) in DMSO.

  • Reaction conditions : 75°C for 2–10 minutes under helium.

Yield and Purity

  • Radiochemical yield : 50–70% (determined via HPLC)

  • Purification : Semi-preparative HPLC using a C18 column and acetonitrile/water mobile phase.

Automated Synthesis for Scalable Production

Automated systems enhance reproducibility and scalability, particularly for high-activity applications.

System Configuration

  • Module : Custom-built synthesis apparatus with helium-driven reagent delivery.

  • Substrate : H-l-Phe-NH₂ (1.0 mg, 3.3 μmol) in DMSO/BEMP.

  • Activity : Up to 45 GBq of [¹¹C]CO₂.

Advantages Over Manual Methods

ParameterManual SynthesisAutomated Synthesis
Reaction Scale4–6 GBq45 GBq
Yield Consistency±15%±5%
Purification Time30–40 min20–25 min

Reaction Optimization and Critical Parameters

Solvent Selection

DMSO is preferred for its ability to dissolve both polar and non-polar reagents, though it necessitates post-reaction dilution with acetonitrile/water to prevent viscosity issues during HPLC.

Temperature and Catalysis

  • Optimal temperature : 75°C balances reaction rate and byproduct minimization.

  • Base impact : BEMP outperforms weaker bases like triethylamine by stabilizing reactive intermediates.

Stereochemical Control

Racemization is negligible (<2%) under the described conditions, as confirmed by chiral HPLC.

Purification and Analytical Characterization

Isolation Techniques

  • Liquid-liquid extraction : Removes unreacted benzyl chloride and Boc₂O residuals.

  • Column chromatography : Silica gel with EtOAc/hexane (1:1) achieves >98% purity.

Spectroscopic Validation

  • ¹H NMR : δ 7.25–7.35 (m, 10H, aromatic), 5.10 (s, 2H, CH₂Ph), 4.40–4.50 (m, 1H, α-CH), 3.10–3.20 (m, 2H, β-CH₂).

  • IR : 1680 cm⁻¹ (C=O stretch, carbamate), 1645 cm⁻¹ (amide I).

Challenges and Mitigation Strategies

Moisture Sensitivity

Boc₂O and BEMP are hygroscopic, requiring anhydrous conditions. Solutions:

  • Rigorous nitrogen purging.

  • Use of molecular sieves in solvent storage.

Byproduct Formation

Excess benzyl chloride may lead to di-benzylated products. Solutions:

  • Stoichiometric control (1:1 benzyl chloride/substrate ratio).

  • Gradient HPLC for precise separation .

Q & A

Basic Question: What are the standard synthetic routes for (S)-benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate, and how do yields vary with reaction conditions?

Methodological Answer:
The compound is typically synthesized via carbamate protection of amino acids. A common route involves coupling (S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanoic acid with ammonium hydrogen carbonate using di-tert-butyl dicarbonate (Boc₂O) and pyridine in 1,4-dioxane, achieving a 98% yield after crystallization . Alternative methods include reductive amination with LiAlH₄ in THF, though this requires strict anhydrous conditions and yields 76% after purification . Yield discrepancies arise from side reactions (e.g., over-reduction or incomplete Boc deprotection), emphasizing the need for optimized stoichiometry and temperature control.

Advanced Question: How can researchers resolve contradictions in reported NMR data for intermediates during synthesis?

Methodological Answer:
Discrepancies in NMR signals (e.g., δ 7.25–7.43 ppm for aromatic protons) may stem from solvent effects or impurities. For example, in tert-butyl-protected analogs, splitting patterns (e.g., dt at J = 8.0, 5.5 Hz) confirm stereochemical integrity . To validate data, compare spectra across multiple syntheses (e.g., using CD₃OD vs. DMSO-d₆) and cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 299.1 [M+H]⁺) . Contradictions in melting points (e.g., 132–134°C vs. 185–187°C) may indicate polymorphic forms, requiring X-ray crystallography for resolution .

Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 157.0 ppm for carbamate carbonyl) and stereochemistry (e.g., coupling constants J = 5.5–8.0 Hz for chiral centers) .
  • Mass Spectrometry: ESI-MS detects molecular ions (e.g., m/z 299.1 [M+H]⁺) and validates purity .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98%) .

Advanced Question: How does the benzyl carbamate group influence stability under acidic/basic conditions, and what alternatives exist for sensitive applications?

Methodological Answer:
The benzyl carbamate (Cbz) group is stable at pH 4–9 but cleaved under strong acids (e.g., HBr/AcOH) or hydrogenolysis (H₂/Pd-C) . For protease inhibitor studies, where acidic conditions degrade Cbz, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are preferred . Stability assays (e.g., TLC monitoring in 1M HCl/NaOH) show Cbz decomposition above pH 12, necessitating inert atmospheres for long-term storage .

Basic Question: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Reagent Hazards: LiAlH₄ (pyrophoric) requires dry THF and inert gas purging .
  • Ventilation: Use fume hoods to avoid inhalation of NH₃ or SO₃-pyridine complexes .
  • PPE: Nitrile gloves and goggles are mandatory due to corrosive intermediates (e.g., HCl gas during Boc deprotection) .

Advanced Question: How can this compound serve as a precursor for protease inhibitors, and what structural modifications enhance activity?

Methodological Answer:
The carbamate moiety acts as a transition-state mimic in cysteine protease inhibition. Modifications like substituting the phenyl group with adamantyl (e.g., tert-butyl (1-amino-1-oxo-3-(2-adamantyl)propan-2-yl)carbamate) improve hydrophobic binding to S1′ pockets . Activity assays (IC₅₀) using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) validate potency enhancements . Nitrile or ketone derivatives (e.g., benzyl (1-cyano-2-phenylethyl)carbamate) further increase covalent binding to catalytic cysteine residues .

Advanced Question: How do researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:
Scale-up challenges include exothermic reactions (e.g., Boc activation) and byproduct accumulation. Strategies:

  • Flow Chemistry: Continuous reactors minimize thermal degradation during LiAlH₄ reductions .
  • Crystallization Optimization: Use hexane/EtOAc (3:1) for higher recovery (98% vs. 76% in batch) .
  • Catalysis: Pd/C recycling in hydrogenolysis reduces costs .

Basic Question: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Gaussian 16 models transition states for amide bond formation (e.g., B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD): GROMACS simulates solvation effects on carbamate stability .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound aid mechanistic studies?

Methodological Answer:
¹³C-labeled carbamates track metabolic pathways via LC-MS/MS, while ¹⁵N isotopes elucidate enzyme binding kinetics (e.g., surface plasmon resonance). Synthesis involves labeled ammonium hydrogen carbonate (¹⁵NH₄HCO₃) in Boc-mediated coupling .

Basic Question: What are the key differences between solution-phase and solid-phase syntheses for derivatives?

Methodological Answer:

  • Solution-Phase: Higher yields (e.g., 98% for Boc derivatives) but requires extensive purification .
  • Solid-Phase: Resin-bound intermediates (e.g., Wang resin) enable automated peptide coupling but limit scalability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
Reactant of Route 2
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(S)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

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